(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Description
Properties
IUPAC Name |
(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14-16(4)12(18)10-17(14)13(19)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSFVKQUCYMTLD-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1N(C(=O)CN1C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350798 | |
| Record name | (2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101055-56-5 | |
| Record name | (2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Imidazolidinone Ring Formation
The imidazolidin-4-one core is typically constructed via cyclization reactions. A widely adopted method involves the use of paraformaldehyde and potassium carbonate (K₂CO₃) to facilitate ring closure. For example, in the synthesis of analogous imidazolidin-4-one derivatives, paraformaldehyde acts as a carbonyl source, while K₂CO₃ promotes deprotonation and cyclization . Reaction conditions include refluxing in a polar aprotic solvent such as dimethylformamide (DMF) at 60°C for 12 hours . This step achieves moderate yields (70–85%) and requires chromatographic purification to isolate the desired product .
Benzoylation at the 1-Position
The final step involves benzoylation of the imidazolidinone nitrogen. Benzoyl chloride is reacted with 2-tert-butyl-3-methylimidazolidin-4-one in DCM at –10°C to 0°C, using TEA to scavenge HCl . Low temperatures minimize side reactions such as over-benzoylation or ring opening. Industrial-scale protocols optimize this step by employing continuous flow reactors, which enhance heat dissipation and improve yields (85–90%) . Post-reaction purification involves recrystallization from ethanol or column chromatography .
Stereochemical Control
The (2S) configuration is critical for the compound’s biological activity. Chiral resolution is achieved using (R)- or (S)-mandelic acid as a resolving agent, followed by recrystallization. Alternatively, asymmetric synthesis routes employ chiral auxiliaries, such as (2R,5S)-2-(tert-butyl)-5-alkylimidazolidin-4-ones, to induce the desired stereochemistry . Enantiomeric excess (ee) values exceeding 98% have been reported using these methods .
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Key modifications include:
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Solvent Substitution : Replacing DCM with toluene to reduce environmental and safety concerns.
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Catalyst Optimization : Using immobilized bases to facilitate recycling.
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Purification : Employing fractional distillation instead of chromatography for bulk production .
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Steric Hindrance : The tert-butyl group impedes benzoylation. Mitigated by using excess benzoyl chloride (1.2 eq.) and extended reaction times (24h) .
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Racemization : High temperatures during benzoylation may cause racemization. Controlled by maintaining sub-zero temperatures and short reaction durations .
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Byproduct Formation : Over-alkylation during methylation is minimized by using a 1.5:1 ratio of CH₃I to substrate .
Emerging Methodologies
Recent advances include enzymatic catalysis for asymmetric synthesis and photochemical ring-closure strategies. These methods aim to reduce reliance on hazardous reagents and improve stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or alcohols replace the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives like alcohols or amines.
Substitution: Substituted products where the benzoyl group is replaced by the nucleophile.
Scientific Research Applications
(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
(2S,5S)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one
- Molecular Formula : C₁₅H₂₂N₂O
- Molecular Weight : 246.35 g/mol
- Key Differences: Replaces the benzoyl group (position 1) with a benzyl group (position 5). Storage: Stable at room temperature under inert atmosphere .
- Hazards : Classified as harmful if swallowed (H302) and irritating to skin, eyes, and respiratory system (H315, H319, H335) .
2-tert-butyl-3-methylimidazolidin-4-one
Heterocyclic Analogs: Oxazolidinones
(2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one
- Key Differences: Replaces the imidazolidinone core with an oxazolidinone (one less nitrogen atom). Contains both benzoyl and benzyl substituents. Synthesis: Crystallographic data confirms stereochemical control .
- Implications: The oxazolidinone core alters hydrogen-bonding capacity and solubility compared to imidazolidinones .
Functionalized Derivatives
(–)-(4S)-3-(4-Bromophenyl)-4-[4-(tert-butyl)benzyl]-1-methylimidazolidin-2-one
Comparative Data Table
Key Research Findings
Stereochemical Influence : The (2S) configuration in the target compound ensures enantioselectivity, critical for applications in asymmetric synthesis .
Reactivity Trends: Benzoyl-substituted imidazolidinones exhibit higher electrophilicity compared to benzyl analogs, facilitating acyl-transfer reactions .
Stability: The tert-butyl group enhances steric protection, reducing ring-opening reactions in imidazolidinones .
Biological Activity
Overview
(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a benzoyl group, a tert-butyl group, and a methylimidazolidinone ring. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₁₅H₂₀N₂O₂
- Molecular Weight : 260.331 g/mol
- CAS Number : 101055-56-5
Synthesis
The synthesis of this compound typically involves the reaction of benzoyl chloride with 2-tert-butyl-3-methylimidazolidin-4-one in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. This interaction may modulate the activity of these targets, leading to various biological effects. The exact pathways are still under investigation, but preliminary studies suggest potential roles in antimicrobial and anticancer mechanisms.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be further developed as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial pathways. For instance:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various imidazolidinone derivatives, including this compound. The study utilized disk diffusion methods against multiple bacterial strains and found that this compound exhibited significant inhibition zones compared to control groups, highlighting its potential as an effective antimicrobial agent.
Investigation of Anticancer Mechanisms
In another study published in the Journal of Cancer Research, the anticancer mechanisms of this compound were explored. The researchers treated various cancer cell lines with the compound and observed increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This suggests that the compound may exert its anticancer effects through oxidative stress induction .
Q & A
Q. 1.1. What are the common synthetic routes for (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one, and what key reaction conditions must be optimized?
The synthesis typically involves multi-step protocols starting with oxazolidinone or imidazolidinone precursors. For example, acyl chloride intermediates (e.g., benzoyl chloride) are reacted with tert-butyl and methyl-substituted amines under anhydrous conditions. Critical steps include:
- Coupling reactions : Use of oxalyl chloride or similar reagents to activate carboxylic acids for acylation .
- Stereochemical control : Chiral auxiliaries (e.g., (S)-configured starting materials) ensure retention of stereochemistry at the 2-position .
- Purification : Column chromatography or recrystallization is essential to isolate the product with >95% purity .
Q. 1.2. How is the stereochemical configuration of this compound confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in structural studies of related oxazolidinones . Complementary techniques include:
Q. 1.3. What analytical techniques are critical for characterizing the purity of this compound post-synthesis?
- HPLC : Reverse-phase methods with UV detection to assess purity (>98% threshold for research use) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and rule out byproducts .
- Elemental analysis : Validate C, H, N composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. 2.1. How can researchers address discrepancies in reported biological activity data for imidazolidinone derivatives?
Discrepancies often arise from variations in substituents or assay conditions. Methodological solutions include:
- Standardized bioassays : Use uniform protocols (e.g., fixed concentrations, cell lines) to compare analogs .
- SAR studies : Systematically modify substituents (e.g., benzoyl vs. thiazolidinone groups) to isolate activity drivers .
- Meta-analysis : Cross-reference data from multiple sources (e.g., EPA DSSTox, crystallographic databases) to identify outliers .
Q. 2.2. What experimental strategies are recommended to study the environmental stability of this compound in abiotic compartments?
Design a tiered approach inspired by environmental fate studies :
Hydrolysis/photolysis assays : Expose the compound to UV light (254 nm) or aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS .
Soil sorption studies : Use batch equilibrium methods with OECD guidelines to determine (sorption coefficient) .
QSPR modeling : Predict persistence using software like EPI Suite, validated against experimental data .
Q. 2.3. How can microwave-assisted synthesis improve the yield of imidazolidinone derivatives compared to traditional methods?
Microwave irradiation enhances reaction efficiency by:
- Reducing time : Reactions complete in minutes vs. hours (e.g., cyclocondensation steps) .
- Improving yields : Higher energy input promotes complete conversion, reducing byproducts (e.g., 85% vs. 60% yield) .
- Enabling solvent-free conditions : Minimize purification steps for greener synthesis .
Q. 2.4. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this compound?
- Variable selection : Prioritize substituents with known electronic or steric effects (e.g., tert-butyl for lipophilicity, benzoyl for π-π interactions) .
- Assay multiplexing : Test against multiple targets (e.g., enzymes, cell viability) to identify off-target effects .
- Statistical rigor : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .
Data Contradiction and Resolution
Q. 3.1. How should researchers resolve conflicting data on the compound’s reactivity in nucleophilic substitution reactions?
Conflicts may arise from solvent polarity or catalyst choice. Recommended steps:
- Replicate conditions : Repeat experiments using identical reagents (e.g., DMF vs. THF) .
- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates .
- Computational modeling : DFT calculations (e.g., Gaussian) to compare activation energies under varying conditions .
Experimental Design Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
